molecular formula C14H14O4 B5642915 2-oxo-4-propyl-2H-chromen-7-yl acetate

2-oxo-4-propyl-2H-chromen-7-yl acetate

Cat. No.: B5642915
M. Wt: 246.26 g/mol
InChI Key: LYHONYWOPDLTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-4-propyl-2H-chromen-7-yl acetate is a chemical compound that belongs to the class of flavones. It is widely used in scientific research for its various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

  • Study 1 : A study by Čačić et al. (2009) focused on synthesizing derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid and testing their antibacterial activity against Gram-positive and Gram-negative bacteria. The study provides insights into the antibacterial potential of these compounds (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
  • Study 2 : Another research by Čačić et al. (2006) synthesized and tested the antimicrobial activity of various derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Antineoplastic Activity

  • Study 3 : Gašparová et al. (2013) evaluated the antineoplastic activities of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives on human tumor cell lines. This study highlights the potential of these compounds in cancer research (Gašparová, Koiš, Lácová, Kováčová, & Boháč, 2013).

Synthesis and Characterization

  • Study 4 : Ghashang et al. (2016) described an eco-friendly procedure for synthesizing 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives. This study contributes to the field of green chemistry and the synthesis of chromene derivatives (Ghashang, Taghrir, Najafi Biregan, Heydari, & Azimi, 2016).
  • Study 5 : A research by Demir et al. (2003) explored the chemoenzymatic synthesis of enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one, which is related to the compound of interest. This study is significant in the field of enantioselective synthesis (Demir, Aybey, Seşenoğlu, & Polat, 2003).

Antimicrobial Evolution

  • Study 6 : Vekariya et al. (2017) reported the synthesis of 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives and evaluated their antimicrobial activity. This study contributes to the understanding of the antimicrobial properties of chromen derivatives (Vekariya, Patel, Rajani, Rajani, & Patel, 2017).

Properties

IUPAC Name

(2-oxo-4-propylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-4-10-7-14(16)18-13-8-11(17-9(2)15)5-6-12(10)13/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHONYWOPDLTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-4-propyl-2H-chromen-7-yl acetate
Reactant of Route 2
Reactant of Route 2
2-oxo-4-propyl-2H-chromen-7-yl acetate
Reactant of Route 3
Reactant of Route 3
2-oxo-4-propyl-2H-chromen-7-yl acetate
Reactant of Route 4
Reactant of Route 4
2-oxo-4-propyl-2H-chromen-7-yl acetate
Reactant of Route 5
Reactant of Route 5
2-oxo-4-propyl-2H-chromen-7-yl acetate
Reactant of Route 6
Reactant of Route 6
2-oxo-4-propyl-2H-chromen-7-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.